2-(Aminomethyl)cyclobutane-1-carboxylic acid

Catalog No.
S15921276
CAS No.
26850-29-3
M.F
C6H11NO2
M. Wt
129.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Aminomethyl)cyclobutane-1-carboxylic acid

CAS Number

26850-29-3

Product Name

2-(Aminomethyl)cyclobutane-1-carboxylic acid

IUPAC Name

2-(aminomethyl)cyclobutane-1-carboxylic acid

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

InChI

InChI=1S/C6H11NO2/c7-3-4-1-2-5(4)6(8)9/h4-5H,1-3,7H2,(H,8,9)

InChI Key

PXJMGVYQAJBQJF-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1CN)C(=O)O

2-(Aminomethyl)cyclobutane-1-carboxylic acid is a cyclic amino acid characterized by its unique cyclobutane structure, which features both an amino group and a carboxylic acid functional group. Its molecular formula is C6H11NO2C_6H_{11}NO_2 with a molecular weight of approximately 129.16 g/mol. The compound exhibits chirality due to the presence of chiral centers at the first and second carbon atoms of the cyclobutane ring, making it significant in various biochemical contexts and synthetic applications .

The chemical reactivity of 2-(aminomethyl)cyclobutane-1-carboxylic acid is largely dictated by its functional groups. It can participate in typical amino acid reactions, such as:

  • Esterification: The carboxylic acid can react with alcohols to form esters.
  • Amidation: The amino group can react with carboxylic acids or activated carboxylic acids to form amides.
  • Decarboxylation: Under certain conditions, the carboxyl group may be removed, resulting in an amine derivative.

These reactions are crucial for its application in organic synthesis and medicinal chemistry, particularly in the development of peptide-based drugs .

Research indicates that 2-(aminomethyl)cyclobutane-1-carboxylic acid and its derivatives exhibit notable biological activities. They have been studied for their potential roles as:

  • Neuroprotective agents: Certain derivatives have shown promise in protecting neuronal cells from damage.
  • Antimicrobial agents: Some studies suggest that these compounds may possess antimicrobial properties, although further research is needed to elucidate their mechanisms of action.
  • Building blocks for peptides: Their unique structure allows them to be incorporated into peptide chains, potentially enhancing the stability and biological activity of peptide therapeutics .

Several methods have been developed for synthesizing 2-(aminomethyl)cyclobutane-1-carboxylic acid:

  • Cycloaddition Reactions: A common approach involves [2+2] cycloaddition reactions using suitable precursors, which leads to the formation of the cyclobutane ring .
  • Chiral Derivatization: Starting from chiral precursors allows for the production of all stereoisomers, which is crucial for studying their biological properties .
  • Functional Group Modifications: Various functionalization techniques can be employed to introduce or modify functional groups on the cyclobutane framework, enhancing its utility in medicinal chemistry .

The applications of 2-(aminomethyl)cyclobutane-1-carboxylic acid span multiple fields:

  • Pharmaceuticals: Its derivatives are being explored as potential drugs due to their unique biological activities.
  • Peptide Synthesis: It serves as a valuable building block for designing novel peptides with improved stability and efficacy.
  • Materials Science: The compound's structural properties may lend themselves to applications in developing new materials with specific mechanical or chemical properties.

Interaction studies involving 2-(aminomethyl)cyclobutane-1-carboxylic acid focus on its binding capabilities with proteins or enzymes. These studies are essential for understanding:

  • Mechanisms of Action: Investigating how this compound interacts at the molecular level can reveal insights into its therapeutic potentials.
  • Structure-Activity Relationships: Understanding how variations in structure affect biological activity helps in designing more effective derivatives.

Such interactions are crucial for determining its therapeutic potentials and mechanisms of action .

Several compounds share structural similarities with 2-(aminomethyl)cyclobutane-1-carboxylic acid. Here’s a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
1-Aminocyclobutane-1-carboxylic acidC5H9NO2C_5H_9NO_2Smaller ring structure; lacks methyl substitution
2-Aminomethylpropanoic acidC5H11NO2C_5H_{11}NO_2Linear structure; different functional groups
(1R,2R)-1-amino-2-methylcyclobutane-1-carboxylic acidC6H11NO2C_6H_{11}NO_2Different stereochemistry; fewer carbons

The uniqueness of 2-(aminomethyl)cyclobutane-1-carboxylic acid lies in its cyclic structure combined with both amino and carboxyl functionalities, allowing it to participate in diverse

XLogP3

-2.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

129.078978594 g/mol

Monoisotopic Mass

129.078978594 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-15-2024

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